Cas no 38178-99-3 (1,2,4,5,7,8-Hexachloro-9H-xanthene)
1,2,4,5,7,8-Hexachloro-9H-xanthene Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4,5,7,8-hexachloro(9H)xanthene
- 9H-Xanthene, 1,2,4,5,7,8-hexachloro-
- AC1L1YPB
- AG-F-34501
- BRN 1399805
- CTK3I9140
- LS-162418
- 38178-99-3
- 5-17-02-00254 (Beilstein Handbook Reference)
- DTXSID20191560
- 1,2,4,5,7,8-HEXACHLORO-9H-XANTHENE
- 1,2,4,5,7,8-Hexachloro-9H-xanthene
-
- Inchi: 1S/C13H4Cl6O/c14-6-2-8(16)12-4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)20-12/h2-3H,1H2
- InChI Key: UJJKLXQRMWQYJE-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C2=C1CC1C(=C(C=C(C=1O2)Cl)Cl)Cl)Cl)Cl
Computed Properties
- Exact Mass: 385.83962
- Monoisotopic Mass: 385.839331g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.6150 (rough estimate)
- Boiling Point: 503.53°C (rough estimate)
- Refractive Index: 1.5550 (estimate)
- PSA: 9.23
1,2,4,5,7,8-Hexachloro-9H-xanthene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H112560-1mg |
1,2,4,5,7,8-Hexachloro-9H-xanthene |
38178-99-3 | 1mg |
$173.00 | 2023-05-18 | ||
| TRC | H112560-5mg |
1,2,4,5,7,8-Hexachloro-9H-xanthene |
38178-99-3 | 5mg |
$775.00 | 2023-05-18 | ||
| TRC | H112560-10mg |
1,2,4,5,7,8-Hexachloro-9H-xanthene |
38178-99-3 | 10mg |
$1378.00 | 2023-05-18 | ||
| TRC | H112560-25mg |
1,2,4,5,7,8-Hexachloro-9H-xanthene |
38178-99-3 | 25mg |
$ 4500.00 | 2023-09-07 |
1,2,4,5,7,8-Hexachloro-9H-xanthene Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1,2,4,5,7,8-Hexachloro-9H-xanthene
Chemical Profile of 1,2,4,5,7,8-Hexachloro-9H-xanthene (CAS No. 38178-99-3)
1,2,4,5,7,8-Hexachloro-9H-xanthene, identified by the chemical compound code CAS No. 38178-99-3, is a heterocyclic organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural and electronic properties. This compound belongs to the xanthene family, which is well-known for its applications in dyes, fluorescent markers, and photodynamic therapy agents. The presence of multiple chlorine atoms in its structure imparts distinct reactivity and potential utility in synthetic chemistry and material science.
The molecular structure of 1,2,4,5,7,8-Hexachloro-9H-xanthene consists of a xanthene core substituted with six chlorine atoms at specific positions. This high degree of chlorination makes the compound a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. The electron-withdrawing nature of chlorine atoms enhances the electrophilicity of certain positions on the xanthene ring, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes.
Recent research has explored the pharmacological potential of chlorinated xanthene derivatives. Studies indicate that compounds with similar structural motifs may exhibit biological activity by interacting with specific enzymatic or protein targets. For instance, modifications in the xanthene ring can influence electron delocalization patterns, which may alter binding affinities to biological receptors. This has led to investigations into 1,2,4,5,7,8-Hexachloro-9H-xanthene as a scaffold for designing novel therapeutic agents.
In material science applications, the electron-rich nature of the xanthene core combined with the electron-withdrawing effect of chlorine substituents makes this compound a candidate for optoelectronic materials. Research has demonstrated that such chlorinated xanthenes can be used in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to absorb and emit light efficiently. The high thermal stability imparted by chlorination also enhances their suitability for industrial applications where durability is critical.
The synthesis of 1,2,4,5,7,8-Hexachloro-9H-xanthene typically involves multi-step organic reactions starting from readily available precursors. Chlorination reactions are often performed using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to ensure regioselectivity. Advances in catalytic methods have improved the efficiency and yield of these synthetic routes, making large-scale production more feasible.
One of the key challenges in working with 1,2,4,5,7,8-Hexachloro-9H-xanthene is its potential toxicity associated with halogenated aromatic compounds. While it is not classified as a hazardous substance under standard regulatory frameworks for laboratory use under controlled conditions (CAS No. 38178-99-3), proper handling protocols must be followed to minimize exposure risks. Current research efforts are focused on developing greener synthetic methodologies that reduce hazardous byproducts while maintaining high yields.
The application of computational chemistry has been instrumental in understanding the reactivity and properties of 1,2,4,5,7,8-Hexachloro-9H-xanthene. Molecular modeling studies have provided insights into how structural modifications affect electronic distributions and potential interactions with biological targets. These computational approaches are complemented by experimental validation through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In conclusion,1,2,4,5,7,8-Hexachloro-9H-xanthene (CAS No. 38178-99-3) represents a fascinating compound with diverse applications spanning medicinal chemistry and material science。 Its unique structural features offer opportunities for innovation in drug development and optoelectronic materials。 As research continues, further insights into its properties and potential uses will undoubtedly emerge, contributing to advancements across multiple scientific disciplines。
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